Cas no 1208082-73-8 (3-Chloro-4-cyclopropylaniline)

3-Chloro-4-cyclopropylaniline is a halogenated aromatic amine featuring a cyclopropyl substituent, offering unique steric and electronic properties for synthetic applications. Its molecular structure, combining a chloro group and cyclopropyl ring, enhances reactivity in cross-coupling reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s stability and distinct substitution pattern facilitate selective functionalization, enabling precise modifications in complex molecule construction. Its high purity and well-defined reactivity profile ensure consistent performance in heterocycle formation and palladium-catalyzed transformations. This compound is particularly useful in the development of bioactive molecules, where controlled introduction of sterically demanding groups is critical.
3-Chloro-4-cyclopropylaniline structure
3-Chloro-4-cyclopropylaniline structure
Product name:3-Chloro-4-cyclopropylaniline
CAS No:1208082-73-8
MF:C9H10ClN
MW:167.635401248932
MDL:MFCD14585518
CID:4672821
PubChem ID:68786528

3-Chloro-4-cyclopropylaniline Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-4-cyclopropylaniline
    • SCHEMBL3786523
    • A1-11807
    • MFCD14585518
    • AC9454
    • 1208082-73-8
    • SY263966
    • WLZ3132
    • EN300-2976496
    • CS-0456930
    • 3-Chloro-4-cyclopropylaniline
    • MDL: MFCD14585518
    • Inchi: 1S/C9H10ClN/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2
    • InChI Key: CPYMIPAOYNLSBP-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1C1CC1)N

Computed Properties

  • Exact Mass: 167.0501770g/mol
  • Monoisotopic Mass: 167.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 26

3-Chloro-4-cyclopropylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2976496-0.05g
3-chloro-4-cyclopropylaniline
1208082-73-8 95.0%
0.05g
$230.0 2025-03-19
Enamine
EN300-2976496-10.0g
3-chloro-4-cyclopropylaniline
1208082-73-8 95.0%
10.0g
$7903.0 2025-03-19
Enamine
EN300-2976496-0.5g
3-chloro-4-cyclopropylaniline
1208082-73-8 95.0%
0.5g
$769.0 2025-03-19
eNovation Chemicals LLC
D654543-1g
3-Chloro-4-cyclopropylaniline
1208082-73-8 95%
1g
$980 2024-07-20
Aaron
AR01FWT7-250mg
Benzenamine, 3-chloro-4-cyclopropyl-
1208082-73-8 95%
250mg
$195.00 2025-02-14
abcr
AB576571-1g
3-Chloro-4-cyclopropylaniline, 95%; .
1208082-73-8 95%
1g
€1477.00 2024-08-02
Aaron
AR01FWT7-50mg
Benzenamine, 3-chloro-4-cyclopropyl-
1208082-73-8 95%
50mg
$342.00 2023-12-16
eNovation Chemicals LLC
Y1226309-1g
3-chloro-4-cyclopropylaniline
1208082-73-8 95%
1g
$950 2025-02-22
A2B Chem LLC
AY20879-500mg
3-Chloro-4-cyclopropylaniline
1208082-73-8 95%
500mg
$845.00 2024-04-20
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY263966-1g
3-Chloro-4-cyclopropylaniline
1208082-73-8 ≥95%
1g
¥7608.00 2024-08-09

Additional information on 3-Chloro-4-cyclopropylaniline

3-Chloro-4-cyclopropylaniline: A Comprehensive Overview

3-Chloro-4-cyclopropylaniline, also known by its CAS No. 1208082-73-8, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure featuring a chloro group at the 3-position and a cyclopropyl group at the 4-position on an aniline backbone, has garnered attention due to its potential in drug discovery, material synthesis, and advanced chemical research.

The molecular formula of 3-Chloro-4-cyclopropylaniline is C9H10ClN, with a molecular weight of approximately 165.64 g/mol. Its structure consists of a benzene ring substituted with an amino group (-NH2) at position 1, a chlorine atom at position 3, and a cyclopropyl group at position 4. The presence of these substituents imparts distinct electronic and steric properties to the molecule, making it highly reactive in various chemical transformations.

Recent studies have highlighted the role of 3-Chloro-4-cyclopropylaniline in the development of novel pharmaceutical agents. Researchers have explored its potential as a precursor for synthesizing bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its potential in oncology drug development.

In addition to its pharmaceutical applications, 3-Chloro-4-cyclopropylaniline has found utility in materials science. Its ability to undergo various coupling reactions makes it an ideal candidate for synthesizing advanced materials such as conductive polymers and organic semiconductors. A recent breakthrough reported in Nature Communications showcased how this compound can be used to create high-performance organic field-effect transistors (OFETs), paving the way for next-generation electronic devices.

The synthesis of 3-Chloro-4-cyclopropylaniline typically involves multi-step processes that include nucleophilic substitution and aromatic substitution reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly production pathways. For example, the use of palladium catalysts has significantly improved the yield and purity of this compound during its synthesis.

3-Chloro-4-cyclopropylaniline's unique reactivity also makes it valuable in organic synthesis as an intermediate for constructing complex molecules. Its ability to participate in both electrophilic and nucleophilic aromatic substitutions has been exploited in the construction of heterocyclic compounds, which are critical components in many pharmaceutical agents.

In terms of environmental impact, studies have shown that while 3-Chloro-4-cyclopropylaniline is not inherently hazardous under normal handling conditions, proper disposal and waste management practices are essential to minimize ecological risks. Researchers continue to investigate eco-friendly synthesis routes and recycling methods to enhance the sustainability of this compound's production.

In conclusion, 3-Chloro-4-cyclopropylaniline, with its CAS No. 1208082-73-8, stands as a pivotal molecule in contemporary chemical research. Its diverse applications across pharmaceuticals, materials science, and organic synthesis underscore its importance in advancing technological and medical frontiers. As ongoing research continues to uncover new potentials for this compound, it is poised to play an even greater role in shaping future innovations.

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